molecular formula C10H11NO5 B13146256 Methyl (2,5-dihydroxybenzoyl)glycinate

Methyl (2,5-dihydroxybenzoyl)glycinate

Cat. No.: B13146256
M. Wt: 225.20 g/mol
InChI Key: CRVUUQQLJVWHNJ-UHFFFAOYSA-N
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Description

Methyl2-(2,5-dihydroxybenzamido)acetate is a chemical compound with the molecular formula C10H11NO5. It is an ester derivative of gentisic acid and is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups on the benzene ring and an ester functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-(2,5-dihydroxybenzamido)acetate can be synthesized through several methods. One common approach involves the esterification of 2,5-dihydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of Methyl2-(2,5-dihydroxybenzamido)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(2,5-dihydroxybenzamido)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Methyl2-(2,5-dihydroxybenzamido)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl2-(2,5-dihydroxybenzamido)acetate involves its interaction with specific molecular targets. For instance, in the context of skin-lightening, the compound inhibits the enzyme tyrosinase, which is crucial for melanin production. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thereby reducing pigmentation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dihydroxybenzoate: An ester of gentisic acid with similar hydroxyl groups but lacking the amido group.

    2,5-Dihydroxybenzoic acid: The parent compound without the ester functional group.

    Hydroquinone: A compound with similar hydroxyl groups but different structural properties.

Uniqueness

Methyl2-(2,5-dihydroxybenzamido)acetate is unique due to the presence of both ester and amido functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase with lower cytotoxicity compared to hydroquinone makes it a valuable compound in dermatological applications .

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-[(2,5-dihydroxybenzoyl)amino]acetate

InChI

InChI=1S/C10H11NO5/c1-16-9(14)5-11-10(15)7-4-6(12)2-3-8(7)13/h2-4,12-13H,5H2,1H3,(H,11,15)

InChI Key

CRVUUQQLJVWHNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=CC(=C1)O)O

Origin of Product

United States

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